molecular formula C14H26O B14432546 1-[(2-Ethylhexyl)oxy]cyclohex-1-ene CAS No. 80336-16-9

1-[(2-Ethylhexyl)oxy]cyclohex-1-ene

Cat. No.: B14432546
CAS No.: 80336-16-9
M. Wt: 210.36 g/mol
InChI Key: ZHLDOASEHUQNEQ-UHFFFAOYSA-N
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Description

1-[(2-Ethylhexyl)oxy]cyclohex-1-ene is an organic compound characterized by its unique structure, which includes a cyclohexene ring bonded to an ethylhexyl group through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(2-Ethylhexyl)oxy]cyclohex-1-ene can be synthesized through the etherification of cyclohexene with 2-ethylhexanol. This reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ether bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of heterogeneous catalysts, such as ion-exchange resins, can also be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Ethylhexyl)oxy]cyclohex-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclohexanone derivatives.

    Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.

    Substitution: The ether linkage can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Nucleophiles such as sodium alkoxides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Cyclohexanone derivatives.

    Reduction: Cyclohexane derivatives.

    Substitution: Various substituted cyclohexene derivatives.

Scientific Research Applications

1-[(2-Ethylhexyl)oxy]cyclohex-1-ene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to membrane permeability and lipid interactions.

    Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[(2-Ethylhexyl)oxy]cyclohex-1-ene involves its interaction with molecular targets through its ether linkage and cyclohexene ring. The compound can participate in electrophilic addition reactions, where the double bond in the cyclohexene ring reacts with electrophiles. This interaction can lead to the formation of various intermediates and products, depending on the reaction conditions.

Comparison with Similar Compounds

    2-Cyclohexen-1-ol: Similar in structure but contains a hydroxyl group instead of an ether linkage.

    2-(1-Cyclohexenyl)ethylamine: Contains an amine group instead of an ether linkage.

    2-Cyclohexen-1-one: Contains a carbonyl group instead of an ether linkage.

Uniqueness: 1-[(2-Ethylhexyl)oxy]cyclohex-1-ene is unique due to its ether linkage, which imparts different chemical properties compared to similar compounds. This structural feature allows it to participate in a distinct set of chemical reactions and makes it suitable for specific applications in various fields.

Properties

CAS No.

80336-16-9

Molecular Formula

C14H26O

Molecular Weight

210.36 g/mol

IUPAC Name

1-(2-ethylhexoxy)cyclohexene

InChI

InChI=1S/C14H26O/c1-3-5-9-13(4-2)12-15-14-10-7-6-8-11-14/h10,13H,3-9,11-12H2,1-2H3

InChI Key

ZHLDOASEHUQNEQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC1=CCCCC1

Origin of Product

United States

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